molecular formula C17H25N3O4 B2536710 N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 1421483-43-3

N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No. B2536710
M. Wt: 335.404
InChI Key: WJPRJYKFUHRJFP-UHFFFAOYSA-N
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H25N3O4 and its molecular weight is 335.404. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques

The synthesis of complex molecules, including those containing dimethylamino functional groups and oxalamide structures, often employs innovative techniques to achieve desired properties or functionalities. For instance, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide demonstrates a methodological approach to crafting molecules with specific biological activities, such as cyclooxygenase-2 inhibition, through crystal structure determination and molecular docking studies (Al-Hourani et al., 2016).

Crystal Structures

Understanding the crystal structures of chemically complex molecules is crucial for their application in drug design and material science. The detailed structural analysis, including bond lengths, angles, and intermolecular interactions, provides insights into the molecule's stability, reactivity, and potential interactions with biological targets or other materials (Al-Hourani et al., 2016).

Optical and Material Applications

Nonlinear Optical Properties

Certain dimethylamino-containing compounds exhibit significant nonlinear optical properties, which are critical for applications in optical limiting, photonic devices, and information processing. The study of metallophthalocyanines with peripheral and axial substitutions, including dimethylamino groups, highlights their potential in developing materials with tailored optical properties for advanced technological applications (Bıyıklıoğlu et al., 2019).

Biological Implications

Neurokinin-1 Receptor Antagonism

Compounds structurally related to the specified oxalamide have been explored for their potential in acting as neurokinin-1 receptor antagonists, highlighting their relevance in therapeutic applications for conditions like emesis and depression. The design and synthesis of such compounds involve considerations of water solubility, oral activity, and the ability to cross the blood-brain barrier, which are critical for clinical efficacy (Harrison et al., 2001).

Chemical Reactivity and Transformations

Selective Halogenation

The reactivity of certain dimethylamino-containing compounds towards selective halogenation of primary alcohols showcases the chemical versatility and potential applications of these molecules in synthetic organic chemistry, including drug synthesis and material processing (Gomez et al., 2000).

properties

IUPAC Name

N'-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-20(2)13-7-5-12(6-8-13)15(21)11-19-17(23)16(22)18-10-14-4-3-9-24-14/h5-8,14-15,21H,3-4,9-11H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPRJYKFUHRJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2CCCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

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